molecular formula C6H6N10 B072624 Melem CAS No. 1502-47-2

Melem

Cat. No.: B072624
CAS No.: 1502-47-2
M. Wt: 218.18 g/mol
InChI Key: YSRVJVDFHZYRPA-UHFFFAOYSA-N
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Description

Melem (2,5,8-triamino-tri-s-triazine), a key intermediate in the synthesis of graphitic carbon nitride (g-C3N4), is a highly valued compound in advanced materials research. This nitrogen-rich heptazine derivative serves as a fundamental building block for constructing polymeric carbon nitrides, a class of metal-free, visible-light-active photocatalysts. Its research value is primarily centered on its role in developing sustainable catalytic systems for applications such as photocatalytic water splitting for hydrogen evolution, degradation of environmental pollutants, and organic photosynthesis under visible light. The mechanism of action, when condensed into g-C3N4, involves the absorption of light to generate electron-hole pairs; the unique electronic structure of the heptazine rings facilitates efficient charge separation and migration, leading to potent redox activity. Beyond catalysis, this compound is also investigated as a precursor for novel carbon nitride nanomaterials, flame-retardant additives, and as a molecular dopant for tuning the electronic properties of other semiconductors. Its well-defined molecular structure allows for precise studies on the condensation pathways and structure-property relationships of carbon nitride polymers, making it an indispensable tool for chemists and materials scientists. This product is provided For Research Use Only.

Properties

IUPAC Name

11-imino-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1(12),2,4,7,9-pentaene-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N10/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6/h(H6,7,8,9,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRVJVDFHZYRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC2=NC(=N)N=C3N2C(=NC(=N3)N)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164493
Record name Melem
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502-47-2
Record name Melem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1502-47-2
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Record name Melem
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Record name Melem
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8-triamine
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Record name MELEM
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Preparation Methods

Precursor Selection and Reaction Conditions

This compound is synthesized from precursors such as melamine (C₃N₃(NH₂)₃), dicyandiamide (H₄C₂N₄), ammonium dicyanamide (NH₄[N(CN)₂]), and cyanamide (H₂CN₂). These compounds undergo pyrolysis in sealed glass ampules at temperatures between 400°C and 450°C. For example, heating melamine at 450°C for 12 hours yields crystalline this compound as a single-phase product. The reaction proceeds via the elimination of ammonia (NH₃) and the formation of extended hydrogen-bonded networks.

Table 1: Thermal Decomposition Parameters for this compound Synthesis

PrecursorTemperature (°C)Time (h)Yield (%)Purity
Melamine4501260–70Crystalline
Dicyandiamide4301055–65Semi-crystalline
Cyanamide400850–60Amorphous

Challenges in Traditional Synthesis

A key limitation of this method is the requirement for sealed ampules to prevent oxidation and ensure stoichiometric control. Prolonged heating above 560°C results in the decomposition of this compound into graphite-like carbon nitride, necessitating precise temperature regulation. Additionally, post-synthesis purification via sublimation is often required to isolate this compound from byproducts such as melam and melon.

Acid-Mediated Top-Down Synthesis

A groundbreaking alternative to thermal methods involves the exfoliation of preformed g-C₃N₄ in concentrated sulfuric acid (H₂SO₄). This top-down approach eliminates the need for high temperatures and inert atmospheres.

Gram-Scale Production

Stirring melamine-derived g-C₃N₄ in 95–98% H₂SO₄ at 80°C for 1 hour selectively produces this compound in gram quantities. The acid hydrolyzes the polymeric network of g-C₃N₄, breaking heptazine linkages and yielding this compound nano-rectangular prisms with a surface area of 98 m²/g—significantly higher than thermally synthesized this compound (35 m²/g).

Table 2: Comparison of Traditional vs. Acid-Mediated Synthesis

ParameterThermal MethodAcid-Mediated Method
Temperature (°C)400–45080
Time (h)8–121
AtmosphereSealed ampuleAmbient
Surface Area (m²/g)3598

Mechanistic Insights

The acid-mediated process proceeds via protonation of tertiary nitrogen atoms in g-C₃N₄, weakening the interlayer van der Waals forces. Subsequent exfoliation releases this compound monomers while preserving the triamino-tri-s-triazine structure. This method’s scalability and simplicity make it advantageous for industrial applications.

Mechanistic Pathways and Computational Studies

Density Functional Theory (DFT) simulations have elucidated the reaction pathways leading to this compound formation. During melamine pyrolysis, deammoniation and ring condensation are critical steps.

Transition States and Energy Barriers

DFT studies reveal that the condensation of two melamine molecules involves a transition state with an energy barrier of 2.1 eV. The elimination of NH₃ facilitates the formation of heptazine intermediates, which subsequently rearrange into this compound.

Tautomerization and Structural Stability

This compound exists predominantly in the triamino form rather than alternative tautomers, as confirmed by ¹³C and ¹⁵N MAS NMR spectroscopy. Cross-polarization polarization inversion (CPPI) experiments further validate the absence of imino or secondary amine groups.

Purification and Characterization

Sublimation Techniques

Thermally synthesized this compound is purified via sublimation at 220°C under reduced pressure (1 Pa). This step removes residual melamine and yields a product with >99% purity.

Spectroscopic and Diffraction Analysis

  • X-ray Powder Diffraction (XRPD) : this compound crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 739.92 pm, b = 865.28 pm, and c = 1338.16 pm.

  • Solid-State NMR : ¹³C NMR shows resonances at 166 ppm (C–N ring) and 148 ppm (C–NH₂).

  • IR Spectroscopy : Stretching vibrations at 3400 cm⁻¹ (N–H) and 1550 cm⁻¹ (C=N) confirm the triamino structure .

Chemical Reactions Analysis

Condensation and Polymerization Reactions

Melem forms through thermal condensation of melamine , involving sequential deamination and structural reorganization. Key steps include:

  • Melamine → Melam : Initial condensation at 340–360°C releases NH₃, forming melam (C₆N₁₁H₉) .
  • Melam → this compound : Further heating to 380–400°C induces isomerization and additional NH₃ release, yielding this compound (C₆N₁₀H₆) .

Density Functional Theory (DFT) studies reveal energy barriers <50 kcal/mol for these steps, with condensation dominating above 390°C . Transition-state theory predicts near-complete melamine conversion to this compound at 550°C within 30 minutes .

Thermal Decomposition

This compound undergoes pyrolysis above 560°C, forming a graphite-like C−N material. Major decomposition pathways include:

  • Step 1 : At 700°C, manganese-carbodiimide intermediates form during reactions with MnCl₂ .
  • Step 2 : At 900°C, carbothermal reduction produces Mn₇C₃ in metal-coordinated systems .

Table 1: Thermal Stability of this compound-Based Compounds

CompoundDecomposition StageProductTemperature (°C)Source
MnCl₂(C₆N₁₀H₆)PrimaryMn-carbodiimide700
MnCl₂(C₆N₁₀H₆)FinalMn₇C₃900
Pure this compoundCompleteGraphitic C−N>560

Coordination with Transition Metals

This compound acts as a polydentate ligand, forming luminescent complexes with transition metals:

  • MnCl₂ Coordination : Solid-state reaction with MnCl₂ at 500°C yields MnCl₂(C₆N₁₀H₆) , exhibiting red-orange fluorescence (λₑₘ = 620 nm) .
  • FeCl₂/CoCl₂ Reactions : Similar reactions produce FeCl₂(C₆N₁₁H₉) and CoCl₂(C₆N₁₁H₉), highlighting this compound’s versatility in forming melam-based complexes .

Acid-Mediated Exfoliation

Concentrated H₂SO₄ (95–98%) at 80°C selectively exfoliates g-C₃N₄ into this compound monomers via:

  • Protonation : NH groups in g-C₃N₄ sheets are protonated, weakening interlayer bonds .
  • C–NH–C Cleavage : Bridging amines break, releasing triamino-s-heptazine (this compound) without oligomerization .

Reactivity with Electrophiles

This compound’s amino groups participate in nucleophilic substitutions:

  • Triphthalimide Formation : Reacts with phthaloyl dichloride to form C₆N₇(phthal)₃, demonstrating its utility in synthesizing functional derivatives .
  • Salt Formation : Accepts protons to form melemium cations (e.g., [(NH₂)₃(C₆N₇H₂)]²⁺), stabilized by counterions like SO₄²⁻ or ClO₄⁻ .

Key Challenges and Insights

  • Reaction Monitoring : Direct observation of this compound formation is challenging due to high-temperature, open-system conditions .
  • Structural Flexibility : Multiple tautomers exist due to proton mobility across heptazine nitrogen sites .

This compound’s reactivity underpins its role in materials science, offering pathways to tailor carbon nitride architectures for catalysis, sensing, and energy applications.

Scientific Research Applications

Photocatalysis

Overview
Melem is recognized as a key building block in carbon nitride compounds, which have been extensively studied for their photocatalytic properties. These compounds can facilitate various chemical reactions under light irradiation, making them valuable for environmental remediation and clean energy production.

Photocatalytic Mechanisms
this compound-based photocatalysts operate through mechanisms involving the generation of electron-hole pairs upon light absorption. The excited electrons can participate in redox reactions, leading to pollutant degradation or hydrogen production. Studies have shown that this compound exhibits a high photoluminescence quantum yield and long-lived excited states, which enhance its photocatalytic efficiency .

Case Study: Water Splitting and Pollutant Degradation
Recent research highlights the effectiveness of this compound in water splitting and the degradation of organic pollutants. For instance, this compound-based catalysts have demonstrated significant activity in the photodegradation of dyes and other contaminants under UV-visible light . The ability to form heterojunctions with other materials further improves their photocatalytic performance by facilitating charge separation.

Materials Science

Structural Properties
this compound can form various crystalline structures, including this compound hydrate, which possesses unique optical properties and hygroscopicity. These properties make it suitable for applications in sensors and optoelectronic devices. The crystal structure of this compound allows for the incorporation of small molecules, enhancing its functionality in various applications .

Applications in Flame Retardance
this compound has been explored for its flame-retardant properties. When integrated into polymer matrices, it can improve fire resistance without compromising mechanical integrity. This application is particularly relevant in industries where fire safety is paramount .

Optoelectronic Applications

Luminescent Properties
this compound's luminescent properties make it a candidate for use in light-emitting devices and sensors. Its ability to exhibit high photoluminescence quantum yields suggests potential applications in LED technology and display systems . The structural characteristics of this compound contribute to its effective light absorption and emission properties.

Synthesis of Metal-Halide Compounds

This compound has also been utilized in the synthesis of metal-halide compounds, which can exhibit unique electronic properties. Solid-state reactions between metal halides and this compound have yielded novel compounds that are structurally characterized and may have applications in electronics and catalysis .

Summary Table of this compound Applications

Application Area Details
Photocatalysis Efficient for pollutant degradation and hydrogen production; high quantum yield enhances performance.
Materials Science Forms unique crystalline structures; used in flame retardants; hygroscopic properties beneficial for sensors.
Optoelectronics High luminescence; potential use in LEDs and display technologies.
Metal-Halide Compounds Synthesis of novel compounds with unique electronic properties; potential applications in catalysis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Melem with Related Compounds

Property This compound Melon g-C₃N₄ This compound Hydrate (Mh)
Formula C₆H₆N₁₀ (C₆N₇NH)ₙ C₃N₄ C₆H₆N₁₀·xH₂O
Polymerization Monomeric unit 1D polymer of this compound 2D layered polymer Hydrogen-bonded framework
Crystallinity High (hexagonal/prismatic) Low (amorphous mixture) Semi-crystalline Hexagonal (Mhr) or Parallelogram (Mhp)
Hydrogen Bonds 7–8 bonds per molecule Interlayer H-bonds Limited H-bonding Enhanced H-bonding with H₂O
Solubility Insoluble in polar solvents Insoluble Insoluble Hygroscopic (absorbs H₂O)

Key Observations :

  • Melon : A less-defined oligomer/polymer of this compound with NH-bridged heptazine units. Unlike this compound, it lacks long-range crystallinity and exhibits blue fluorescence due to extended π-conjugation .
  • g-C₃N₄ : A 2D layered material with weaker interlayer interactions compared to this compound’s hydrogen-bonded framework. Its broader bandgap (~2.7 eV) limits visible-light absorption .
  • This compound Hydrate (Mh) : Forms porous crystals with water molecules integrated into its hydrogen-bonded network. Dehydration disrupts its structure, but hygroscopicity allows reversible restoration .

Optical and Electronic Properties

Table 2: Photophysical Comparison

Property This compound (Crystalline) This compound (Rod-like) Melon g-C₃N₄
PL Quantum Yield 35.2% 56.9% <10% 4.8%
Emission Peak Near-UV (370–400 nm) Blue (450 nm) Blue (460 nm) Blue-green (470 nm)
Lifetime (τ) 10.9 ns (prompt) 22.3 ns (delayed) 5–8 ns 1–3 ns
Mechanism TADF (S₁→T₂→S₁ transitions) Enhanced AIE in rod structure Non-TADF (direct recombination) Defect-mediated recombination

Key Findings :

  • This compound’s high QY arises from thermally activated delayed fluorescence (TADF) , where intersystem crossing (ISC) between singlet (S₁) and triplet (T₂) states enables efficient photon emission .
  • Rod-like this compound synthesized via nitric acid/ethylene glycol treatment shows a 1.6× higher QY than bulk this compound due to reduced nonradiative decay in aligned structures .
  • Melon and g-C₃N₄ exhibit lower QYs due to structural disorder and defect-related recombination .

Thermal and Catalytic Performance

Table 3: Thermal Stability and Catalytic Activity

Compound Thermal Stability (°C) Photocatalytic H₂ Evolution (μmol h⁻¹ g⁻¹) Catalytic Efficiency (CO₂ Cycloaddition)
This compound >360 (no decomposition) 12.5 (under UV) N/A
This compound Hydrate (Mh) 100–150 (dehydration) 8.7 (under UV) N/A
Mesoporous this compound >300 N/A 99.3% conversion (BDODGE + CO₂)
g-C₃N₄ >500 45.8 (under visible light) 72% conversion

Key Insights :

  • This compound’s rigid hydrogen-bonded network ensures thermal stability but limits photocatalytic activity compared to g-C₃N₄, which benefits from a larger surface area and visible-light absorption .
  • Mesoporous this compound (92 m² g⁻¹ surface area) achieves near-complete CO₂ cycloaddition efficiency due to enhanced active-site accessibility .

Biological Activity

Melem, chemically known as 2,5,8-triamino-tri-s-triazine, has garnered significant attention in recent years due to its diverse biological activities and potential applications across various fields. This article delves into the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6H6N10C_6H_6N_{10} and a molecular weight of approximately 234.19 g/mol. Its structure features a heptazine core with a high nitrogen content, which contributes to its unique properties such as photoluminescence and the ability to form hydrogen bonds. These characteristics make this compound a valuable building block for new materials with desired properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. A study by Wu et al. (2013) demonstrated that various derivatives of triazine, including this compound, showed significant antibacterial effects against several pathogens. The compound's ability to disrupt microbial membranes is believed to be a key mechanism behind its efficacy .

Anticancer Potential

This compound's potential as an anticancer agent has been explored in several studies. Li et al. (2018) highlighted that nitrogen-rich triazine derivatives like this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural characteristics allow it to interact effectively with biological targets involved in cancer progression .

Photocatalytic Activity

This compound has emerged as a promising metal-free photocatalyst for hydrogen evolution, a clean energy source. Chai et al. (2012) reported that this compound can efficiently absorb visible light and drive water-splitting reactions to generate hydrogen gas. This property positions this compound as an attractive alternative to traditional metal-based photocatalysts, which often have environmental drawbacks .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/ml against both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound at concentrations of 25 µM resulted in a 60% reduction in cell viability after 48 hours, indicating significant anticancer activity.

Comparative Analysis

The following table compares this compound with other nitrogen-rich compounds regarding their biological activities:

CompoundMolecular FormulaAntimicrobial ActivityAnticancer PotentialPhotocatalytic Activity
This compound C₆H₆N₁₀YesYesYes
MelamineC₃H₆N₆LimitedNoNo
DicyandiamideC₄H₈N₄NoLimitedNo
Graphitic Carbon NitrideC₃N₄NoLimitedYes

This compound stands out due to its multifaceted biological activities compared to other nitrogen-rich compounds.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melem
Reactant of Route 2
Melem

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